

# Isorhamnetin 3-O-galactoside in traditional medicine

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                              |           |  |  |  |
|----------------------|------------------------------|-----------|--|--|--|
| Compound Name:       | Isorhamnetin 3-O-galactoside |           |  |  |  |
| Cat. No.:            | B13730113                    | Get Quote |  |  |  |

An In-depth Technical Guide to Isorhamnetin 3-O-galactoside in Traditional Medicine

## Introduction

Isorhamnetin 3-O-galactoside, a flavonoid glycoside, is a significant bioactive compound found in a variety of plants utilized in traditional medicine. It is a derivative of isorhamnetin, which is an O-methylated flavonol. This compound is recognized for a range of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and antithrombotic effects, making it a subject of increasing interest for modern drug development.

[1][2] Plants such as Oenanthe javanica (water dropwort), Opuntia ficus-indica (prickly pear), and Artemisia capillaris are notable sources of this compound and have a long history of use in traditional healing practices.

[3][4][5] This guide provides a comprehensive overview of the scientific evidence supporting the traditional uses of Isorhamnetin 3-O-galactoside, focusing on its pharmacological properties, underlying molecular mechanisms, and the experimental protocols used in its evaluation.

#### **Traditional Medicine Context**

**Isorhamnetin 3-O-galactoside** is a key constituent in several plants that are staples in traditional medicine systems worldwide:

• Oenanthe javanica(Water Dropwort): Used in traditional Chinese medicine, this plant is known for its anti-arrhythmic, neuroprotective, and anti-diabetic properties.[3][6] Its extracts,



containing **Isorhamnetin 3-O-galactoside**, have been investigated for potent antiinflammatory activities.[3]

- Opuntia ficus-indica(Prickly Pear): In Mexican traditional medicine, this plant is used as both food and a remedy for various health issues, including skin inflammation.[4] It is a rich natural source of isorhamnetin glycosides, which contribute to its therapeutic effects.[4]
- Artemisia capillarisThunberg (Compositae): This plant is another source from which Isorhamnetin 3-O-galactoside has been isolated and studied for its significant hepatoprotective effects against toxin-induced liver injury.[5]
- Ginkgo bilobaandHippophae rhamnoides(Sea Buckthorn): These plants are well-known in traditional medicine for their wide range of health benefits, and they contain isorhamnetin and its glycosides, which contribute to their pharmacological profile, including cardiovascular protection and anti-inflammatory actions.[7][8]

#### **Pharmacological Activities and Quantitative Data**

The therapeutic potential of **Isorhamnetin 3-O-galactoside** is supported by extensive in vitro and in vivo studies. The following tables summarize the quantitative data from key research, highlighting its efficacy in various experimental models.

#### **Anti-inflammatory and Sepsis-Related Activity**

**Isorhamnetin 3-O-galactoside** demonstrates significant anti-inflammatory effects by targeting key mediators and pathways in the inflammatory cascade.



| Model/Assay                                           | Target/Paramet<br>er Measured                        | Concentration/<br>Dose | Result                                               | Reference |
|-------------------------------------------------------|------------------------------------------------------|------------------------|------------------------------------------------------|-----------|
| Human Umbilical<br>Vein Endothelial<br>Cells (HUVECs) | LPS-induced<br>HMGB1 Release                         | 1-5 μΜ                 | Potent inhibition of HMGB1 release.                  | [9]       |
| HUVECs                                                | HMGB1-induced<br>NF-κB p65<br>activation & TNF-<br>α | 1-5 μΜ                 | Significant suppression.                             | [9]       |
| HUVECs                                                | HMGB1-<br>dependent<br>inflammatory<br>responses     | 5 μΜ                   | Significant reduction.                               | [10][11]  |
| Cecal Ligation and Puncture (CLP)-induced septic mice | HMGB1 Release<br>and Mortality                       | 4.8 mg/mouse<br>(i.v.) | Reduced HMGB1 release and sepsis- related mortality. | [3][9]    |
| CLP model in mice                                     | Phosphorylation<br>of p38 MAPK,<br>ERK 1/2, JNK      | 50 μΜ                  | Down-regulated phosphorylation.                      | [10][11]  |

### **Hepatoprotective Activity**

The compound shows protective effects against chemically-induced liver damage by modulating oxidative stress and inflammatory pathways.



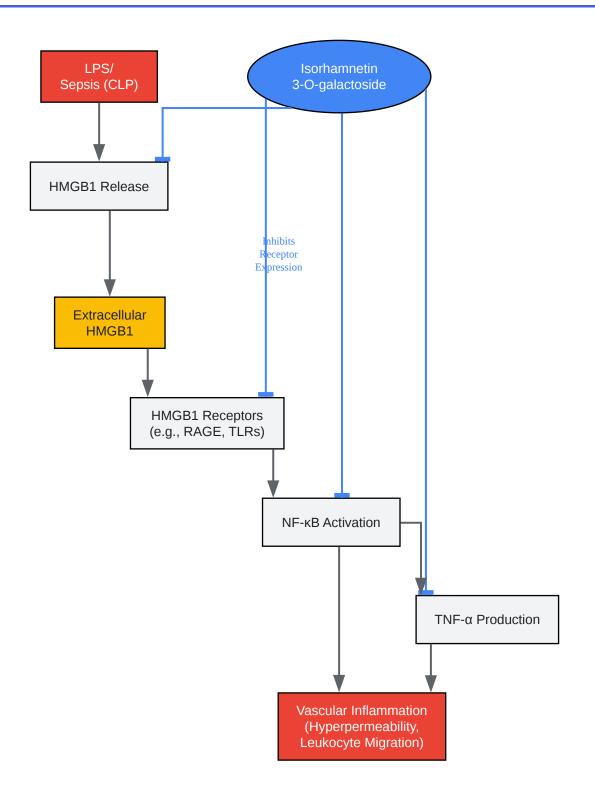
| Model/Assay                                                | Target/Paramet<br>er Measured                  | Concentration/<br>Dose       | Result                                         | Reference   |
|------------------------------------------------------------|------------------------------------------------|------------------------------|------------------------------------------------|-------------|
| Carbon Tetrachloride (CCl4)-induced hepatic injury in mice | Serum Aminotransferas e (ALT, AST) activities  | 50, 100, 200<br>mg/kg (i.p.) | Attenuated the increase in ALT and AST levels. | [5]         |
| CCI4-induced<br>hepatic injury in<br>mice                  | Hepatic<br>Malondialdehyde<br>(MDA) level      | 50, 100, 200<br>mg/kg (i.p.) | Attenuated the increase in MDA.                | [5]         |
| CCI4-induced<br>hepatic injury in<br>mice                  | Serum Tumor<br>Necrosis Factor-<br>α (TNF-α)   | 50, 100, 200<br>mg/kg (i.p.) | Reduced the increase in TNF-α.                 | [5]         |
| CCI4-induced<br>hepatic injury in<br>mice                  | iNOS and COX-2<br>protein/mRNA<br>expression   | 100 mg/kg                    | Attenuated the increase.                       | [5][10][12] |
| CCI4-induced<br>hepatic injury in<br>mice                  | HO-1<br>protein/mRNA<br>expression             | 100 mg/kg                    | Augmented the levels.                          | [5][10][12] |
| CCI4-induced<br>hepatic injury in<br>mice                  | Nuclear<br>translocation of<br>NF-кВ and c-Jun | 100 mg/kg                    | Attenuated the increase.                       | [5][10][12] |
| CCI4-induced<br>hepatic injury in<br>mice                  | Nuclear level of<br>Nrf2                       | 100 mg/kg                    | Augmented the level.                           | [5][10][12] |

# **Antithrombotic and Profibrinolytic Activity**

**Isorhamnetin 3-O-galactoside**, also known as Cacticin, exhibits dual effects on blood coagulation and fibrinolysis.[9]



| Model/Assay                       | Target/Paramet<br>er Measured                              | Concentration/<br>Dose | Result                                 | Reference |
|-----------------------------------|------------------------------------------------------------|------------------------|----------------------------------------|-----------|
| In vitro<br>coagulation<br>assays | Thrombin and<br>Factor Xa (FXa)<br>activities              | 10 μΜ                  | Significant inhibition.                | [13]      |
| HUVECs                            | TNF-α/FVIIa-<br>mediated<br>thrombin and<br>FXa production | 0.5-50 μΜ              | Dose-dependent inhibition.             | [9]       |
| HUVECs                            | TNF-α-induced<br>PAI-1 secretion                           | 0.5-50 μΜ              | Dose-dependent inhibition.             | [9]       |
| HUVECs                            | PAI-1/t-PA ratio                                           | Not specified          | Decreased the ratio.                   | [9]       |
| Mice model                        | Tail bleeding time                                         | 2.4 mg/kg (i.v.)       | Significantly prolonged bleeding time. | [9]       |


# Signaling Pathways and Molecular Mechanisms

**Isorhamnetin 3-O-galactoside** exerts its pharmacological effects by modulating several key intracellular signaling pathways.

### HMGB1/NF-кВ Signaling Pathway in Inflammation

High Mobility Group Box 1 (HMGB1) is a critical cytokine in vascular inflammatory diseases like sepsis.[3] **Isorhamnetin 3-O-galactoside** inhibits the release of HMGB1 and blocks its downstream signaling, primarily through the suppression of the Nuclear Factor-κB (NF-κB) pathway. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α.[3][6]





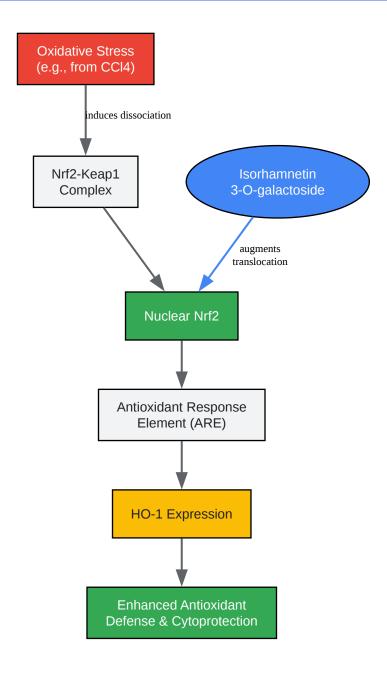
Click to download full resolution via product page

HMGB1/NF-кВ inflammatory pathway inhibited by **Isorhamnetin 3-O-galactoside**.

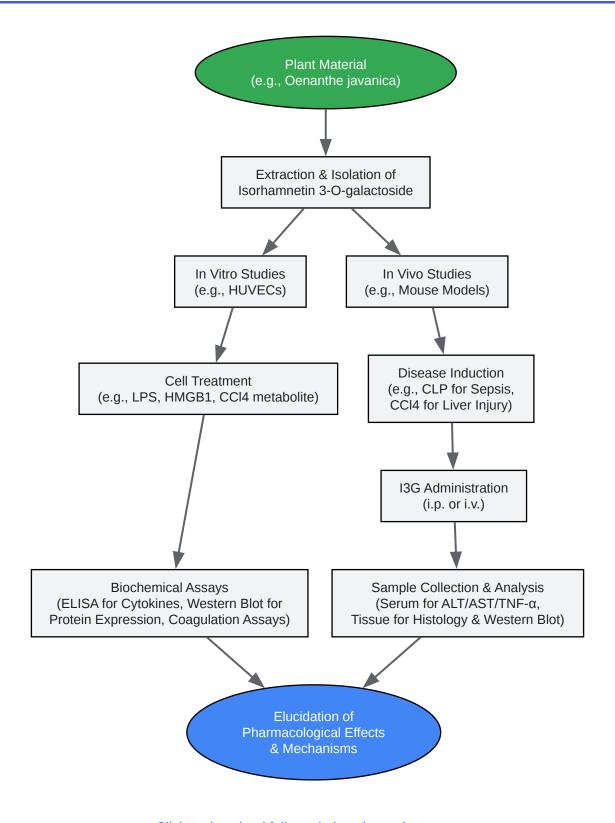
## **MAPK Signaling Pathway in Hepatoprotection**








In the context of CCl4-induced liver injury, **Isorhamnetin 3-O-galactoside** attenuates the phosphorylation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38.[5][12] The inhibition of these pathways contributes to the reduction of hepatocellular death and inflammation.[12]














Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ijtsrd.com [ijtsrd.com]
- 2. plantaescientia.com [plantaescientia.com]
- 3. Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses in both HUVECs and CLP-induced septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficusindica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isorhamnetin-3-O-galactoside Protects against CCl4-Induced Hepatic Injury in Mice -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Isorhamnetin Glycosides as Phytonutrients | Encyclopedia MDPI [encyclopedia.pub]
- 11. mdpi.com [mdpi.com]
- 12. Isorhamnetin-3-O-galactoside Protects against CCl4-Induced Hepatic Injury in Mice -PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Isorhamnetin 3-O-galactoside in traditional medicine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13730113#isorhamnetin-3-o-galactoside-in-traditional-medicine]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com